(5-Hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone is a complex organic compound that features a pyrazole ring substituted with hydroxy and methyl groups, and a pyridine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 3,4,4,5-tetramethyl-1H-pyrazol-5-ol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone linkage can be reduced to form an alcohol.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
(5-Hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (5-Hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in π-π interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)-(4-methoxyphenyl)methanone
- (5-Hydroxy-3,4,4,5-tetramethyl-pyrazol-1-yl)-(4-methoxyphenyl)methanone
Uniqueness
(5-Hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone is unique due to the presence of both a pyrazole and pyridine ring in its structure. This dual-ring system provides a versatile platform for various chemical modifications and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-12(2,3)13(4,18)16(15-9)11(17)10-6-5-7-14-8-10/h5-8,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWZRLDIZCVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1(C)C)(C)O)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.